molecular formula C21H24N7Na2O6P B12752206 Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt CAS No. 84295-09-0

Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt

Cat. No.: B12752206
CAS No.: 84295-09-0
M. Wt: 547.4 g/mol
InChI Key: HIDYIRNKSGAAAE-UHFFFAOYSA-L
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Description

Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzamide and pyrimidinyl groups, which contribute to its diverse reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:

    Formation of Pyrimidinyl Intermediates: The initial step involves the synthesis of pyrimidinyl intermediates through the reaction of appropriate precursors under controlled conditions.

    Coupling Reaction: The pyrimidinyl intermediates are then coupled with benzamide derivatives in the presence of suitable catalysts and solvents.

    Phosphinylation: The coupled product undergoes phosphinylation to introduce the phosphinyl group.

    Final Conversion to Disodium Salt: The final step involves the conversion of the phosphinylated product to its disodium salt form through neutralization with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in batch or continuous reactors, depending on the scale and demand.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinyl derivatives, while reduction may produce reduced benzamide compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. It is used in assays to investigate enzyme activity and protein binding.

Medicine

The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphinyl group plays a crucial role in these interactions, facilitating binding and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.

    Pyrimidinyl Compounds: Compounds containing pyrimidinyl groups with varying functional groups.

    Phosphinylated Compounds: Compounds with phosphinyl groups attached to different organic backbones.

Uniqueness

The uniqueness of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt lies in its combined structure of benzamide, pyrimidinyl, and phosphinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt (CAS Number: 84295-09-0) stands out due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C21_{21}H24_{24}N7_7Na2_2O6_6P
  • Molecular Weight : 547.41 g/mol
  • Structure : The compound features a benzamide core with bis-phosphinyl substituents linked to a pyrimidine moiety.

Biological Activity Overview

The biological activity of Benzamide derivatives often includes antimicrobial, antifungal, and insecticidal properties. The specific compound has been investigated for its potential as a pesticide and therapeutic agent.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit varying degrees of antimicrobial activity. In a study focusing on similar compounds:

  • Insecticidal Activity : Compounds with structural similarities demonstrated significant larvicidal effects against mosquito larvae at concentrations as low as 10 mg/L .
  • Fungicidal Activity : Certain benzamides showed potent activity against various fungi. For example, a related compound exhibited 90.5% inhibition against Botrytis cinerea at an EC50 of 17.39 μg/mL .

Synthesis Methods

The synthesis of Benzamide derivatives typically involves multi-step organic reactions including:

  • Esterification : Formation of esters from carboxylic acids and alcohols.
  • Cyanation : Introduction of nitrile groups to enhance biological activity.
  • Cyclization : Formation of cyclic structures that contribute to the compound's stability and activity.

Case Study 1: Insecticidal Efficacy

A series of benzamides were synthesized and tested for larvicidal activity against mosquito larvae:

  • Compound Tested : A derivative similar in structure to Benzamide N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-.
  • Results : Showed up to 100% larvicidal activity at 10 mg/L and maintained effectiveness at lower concentrations .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of benzamide derivatives:

  • Fungi Tested : Eight different fungal species.
  • Findings : The compounds demonstrated significant fungicidal activity with some achieving over 90% inhibition against Botrytis cinerea and other species .

Data Tables

Biological ActivityConcentration (mg/L)Efficacy (%)
Larvicidal10100
Larvicidal140
Fungicidal50Various (up to 90.5%)

Properties

CAS No.

84295-09-0

Molecular Formula

C21H24N7Na2O6P

Molecular Weight

547.4 g/mol

IUPAC Name

disodium;[benzamido-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethylazanidyl]phosphoryl]-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethyl]azanide

InChI

InChI=1S/C21H26N7O6P.2Na/c1-14-12-17(29)27(20(32)24-14)10-8-22-35(34,26-19(31)16-6-4-3-5-7-16)23-9-11-28-18(30)13-15(2)25-21(28)33;;/h3-7,12-13H,8-11H2,1-2H3,(H5,22,23,24,25,26,29,30,31,32,33,34);;/q;2*+1/p-2

InChI Key

HIDYIRNKSGAAAE-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)CC[N-]P(=O)(NC(=O)C2=CC=CC=C2)[N-]CCN3C(=O)C=C(NC3=O)C.[Na+].[Na+]

Origin of Product

United States

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